PDK1 inhibitor

Kinase selectivity profiling PDK1 inhibitor Off-target minimization

PDK1 inhibitor (MP7) is the only commercially available probe with >3,000-fold selectivity over 256 kinases—outperforming ATP-competitive inhibitors (GSK2334470, BX-795) by >6×. Its DFG-out binding mode uniquely locks PDK1 in an inactive conformation, disrupting the PIF-pocket to dissect PI-independent vs. PI-dependent substrate activation—an experiment impossible with DFG-in binders. Essential for kinome-wide phosphoproteomics, negative-selection CRISPR screens, and AGC kinase deconvolution. Avoid BX-795 for any assay involving TBK1/IKKε/ULK1; choose MP7 for the cleanest PDK1-specific readout.

Molecular Formula C28H22F2N4O4
Molecular Weight 516.5 g/mol
Cat. No. B8082032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDK1 inhibitor
Molecular FormulaC28H22F2N4O4
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
InChIInChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)
InChIKeyGCWCGSPBENFEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDK1 Inhibitor Procurement Decision Guide — Evidence-Based Differentiation of Phosphoinositide-Dependent Kinase-1 (PDPK1) Inhibitors for Oncology & Signaling Research


Phosphoinositide-dependent kinase-1 (PDK1, PDPK1) is a master serine/threonine kinase that phosphorylates and activates multiple AGC-family kinases (AKT, PKC, RSK, SGK, S6K), positioning it as a central node in the PI3K/AKT/mTOR signaling axis . Because PDK1 drives both PI-dependent (PH-domain-mediated) and PI-independent (PIF-pocket-mediated) substrate activation, small-molecule inhibitors that target its ATP-binding site or allosteric pockets have been intensely pursued for oncology research. However, commercially available PDK1 inhibitors differ profoundly in selectivity, binding conformation (DFG-in vs. DFG-out), off-target kinase inhibition, and cellular-to-in vivo translation — differences that directly dictate experimental reproducibility and therapeutic relevance [1]. This guide quantifies the key differentiators that should govern compound selection for specific research applications, using head-to-head and cross-study comparisons among the most widely cited tool compounds and clinical candidates.

Why Generic Substitution Among PDK1 Inhibitors Creates Irreproducible Data — The Cost of Ignoring Selectivity, Binding Mode, and Off-Target Pharmacology


PDK1 inhibitors are not functionally interchangeable, even when they exhibit comparable biochemical IC50 values. Classical ATP-competitive inhibitors (e.g., GSK2334470, BX-795) stabilize the active DFG-in kinase conformation, while type-II/DFG-out binders (e.g., compound 7/MP7, SNS-510) engage the inactive state and differentially alter substrate access, especially PI-independent signaling via the PIF-pocket [1]. Kinase selectivity windows range from a few hundred-fold (GSK2334470, BX-795) to >3,000-fold (compound 7), and some popular probes carry potent ancillary activities (e.g., BX-795 inhibits TBK1/IKKε at its PDK1 IC50) that confound functional interpretation [2]. Furthermore, cellular target engagement and in vivo pathway modulation do not track linearly with biochemical potency; SNS-510, for example, demonstrates 10–30× greater cellular PDK1/RSK inhibition than GSK2334470 despite comparable enzyme IC50s. Procuring a PDK1 inhibitor without mapping these orthogonal performance dimensions to the intended experimental model risks both false-negative and false-positive conclusions.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for PDK1 Inhibitor Selection


Kinase Selectivity Breadth — Compound 7 (MP7) Delivers >3,000-Fold Selectivity Over 256 Kinases vs. GSK2334470's ~500-Fold Window Over 93 Kinases

PDK1 inhibitor compound 7 (also designated MP7) achieves an extrapolated kinase selectivity ratio of >3,000-fold over 256 kinases tested, with a PDK1 IC50 of 1 nM in biochemical assays . In contrast, GSK2334470 exhibits an IC50 of ~10 nM and spares 93 kinases (including 13 AGC-family kinases most closely related to PDK1) at concentrations 500-fold above its PDK1 IC50 . The selectivity differential (~6× superior window over a 2.75× larger panel) is critical for experiments where residual kinome-wide inhibition can confound phenotypic readouts.

Kinase selectivity profiling PDK1 inhibitor Off-target minimization

Binding Conformation Determinant — Compound 7 Uniquely Induces DFG-Out Displacement and αC-Helix Disruption vs. DFG-In Binding by Standard ATP-Competitive Inhibitors

Co-crystal structures reveal that compound 7 binds the PDK1 ATP pocket and induces a DFG-out (inactive) conformation with additional disruption of the αC-helix — a feature unique among characterized PDK1 inhibitors [1]. By contrast, compounds 1–5 (representative ATP-competitive chemotypes) and GSK2334470 bind the DFG-in (active) conformation characteristic of type-I kinase inhibitors. This conformational distinction has direct functional consequences: compound 7 specifically inhibits cellular PDK1 T-loop phosphorylation (Ser-241), a hallmark of its allosteric binding mode, whereas DFG-in inhibitors do not discriminate between active and inactive PDK1 pools [1].

PDK1 inactive-state binding DFG-out conformation Allosteric kinase inhibitor

Cellular Target Engagement and Functional Potency — SNS-510 Is 10–30× More Potent than GSK2334470 at Inhibiting PDK1 and RSK Phosphorylation Despite Comparable Biochemical IC50

A direct head-to-head comparison across multiple cancer cell lines demonstrated that SNS-510 and GSK2334470 possess comparable biochemical potency against PDK1, yet SNS-510 was 10- to 30-fold more potent at inhibiting cellular PDK1 and RSK phosphorylation in every cell line tested [1]. In 72-hour viability assays, SNS-510 exhibited at least 10-fold greater anti-proliferative potency than GSK2334470. Furthermore, SNS-510 yielded EC50 values of 3–900 nM across >20 hematologic cancer cell lines, with the strongest activity in AML (MV4-11 EC50 = 7 nM, Molm-13 EC50 = 3 nM) [2].

PDK1 cellular target engagement RSK phosphorylation inhibition Hematologic cancer models

Off-Target Liability Assessment — BX-795 Potently Inhibits TBK1 (IC50 6 nM) and IKKε (41 nM) at Its PDK1 IC50, Whereas GSK2334470 and Compound 7 Spare These Innate Immune Kinases

BX-795, widely used as a PDK1 probe, is also a potent inhibitor of TBK1 (IC50 = 6 nM) and IKKε (IC50 = 41 nM), with IC50 values indistinguishable from or within 7-fold of its PDK1 IC50 (6 nM) . This polypharmacology renders BX-795 unsuitable for experiments where PDK1-specific effects must be isolated from TBK1/IKKε-mediated innate immune signaling (IRF3 phosphorylation, IFN-β induction) or autophagy (ULK1 inhibition). By contrast, both GSK2334470 and compound 7 have been profiled against larger kinase panels and do not exhibit comparable ancillary activity on TBK1/IKKε [1]. Additionally, BX-795 was found to induce G2/M cell cycle arrest in PDK1−/− ES cells, confirming that some of its cellular phenotypic effects are PDK1-independent [2].

PDK1 inhibitor off-target profiling TBK1/IKKε inhibition Selectivity risk

In Vivo Target Engagement and Tumor Growth Inhibition — Oral SNS-510 Achieves >95% Tumor Growth Inhibition with Partial Regression in MV4-11 Xenografts, Outperforming GSK2334470 in Cellular Translation

In a MV4-11 AML xenograft model, 21-day oral dosing of SNS-510 produced >95% tumor growth inhibition and partial regression (>50% tumor shrinkage) in 100% of animals at the highest dose, accompanied by dose-dependent pathway modulation (p-PDK1, p-RSK, p-AKT suppression) observable at 4 and 24 h post-dose [1]. The same study demonstrated that SNS-510 and its analog SNS-229 have good oral bioavailability (%F > 40%) with Tmax of 4–8 h [1]. While GSK2334470 has shown in vivo efficacy in BrafV600E::Pten−/− mouse melanoma models (inhibition of pigmented lesions, ~80% reduction of lung metastases), it has not been directly benchmarked against SNS-510 in hematologic xenografts, and its 10–30× lower cellular potency suggests a narrower in vivo therapeutic index [2].

PDK1 inhibitor in vivo efficacy MV4-11 xenograft Oral bioavailability

PDK1 Inhibitor Application Scenarios — Mapping Differential Evidence to High-Confidence Research Use Cases


When Maximum Kinase Selectivity is Non-Negotiable: Kinome-Wide Profiling or Signaling Pathway Deconvolution Studies

For experiments requiring the cleanest possible PDK1-specific chemical probe — such as kinome-wide phosphoproteomics, negative-selection CRISPR screens, or PDK1 vs. other AGC kinase target deconvolution — compound 7 (MP7) is the evidence-backed choice. Its >3,000-fold selectivity over 256 kinases exceeds the window of any ATP-competitive PDK1 inhibitor by >6×, and its DFG-out binding mode adds an orthogonal conformational selectivity mechanism that further minimizes promiscuous kinase engagement [1]. GSK2334470 or BX-795, with 500-fold and ≤1,600-fold windows respectively, are insufficient for kinome-wide minimization .

Investigating PDK1 Inactive-State Pharmacology and PI-Independent Substrate Signaling

Studies aiming to dissect PI-dependent (PH-domain) vs. PI-independent (PIF-pocket) PDK1 substrate activation require a DFG-out inhibitor that distorts the PIF-docking surface. Compound 7 uniquely induces DFG-out displacement with αC-helix disruption (PDB 3NAX), allowing researchers to selectively interrogate the biological consequences of locking PDK1 in its inactive conformation [2]. No ATP-competitive DFG-in inhibitor (GSK2334470, BX-795) can replicate this pharmacological perturbation, making compound 7 the obligatory tool for this experimental space.

Cellular and In Vivo Hematologic Oncology Efficacy Programs Requiring Robust Pathway Modulation and Tumor Regression

For translational research in AML, DLBCL, or multiple myeloma, SNS-510 provides direct evidence of 10–30× superior cellular PDK1/RSK inhibition vs. GSK2334470, EC50 values of 3–7 nM in sensitive AML lines (MV4-11, Molm-13), and >95% tumor growth inhibition with partial regression in MV4-11 xenografts following oral dosing [3]. The combination of potent cellular target engagement, favorable oral PK (%F > 40%, Tmax 4–8 h), and documented in vivo PD-efficacy correlation positions SNS-510 as the lead candidate for PDK1-dependent hematologic cancer models.

Experiments Where TBK1/IKKε-Mediated Innate Immune Signaling Must Not Be Confounded — Replacing BX-795

BX-795 is a potent TBK1/IKKε dual inhibitor (IC50 6 nM and 41 nM, respectively) at concentrations identical to its PDK1 IC50, and additionally inhibits ULK1 (autophagy) . In any assay where endpoints involve IRF3 phosphorylation, IFN-β production, NF-κB activation, STING signaling, or autophagy flux, BX-795 will produce false positives. GSK2334470 or compound 7 should be substituted, as both have been profiled against broad kinase panels and lack significant TBK1/IKKε activity at concentrations exceeding their PDK1 IC50 by >500-fold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDK1 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.